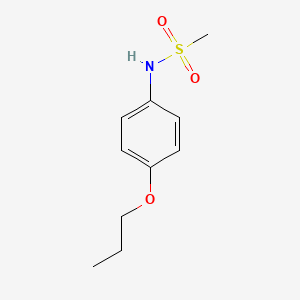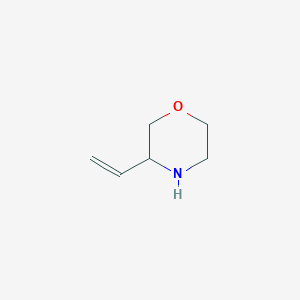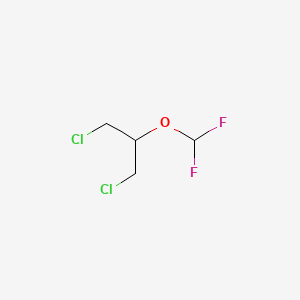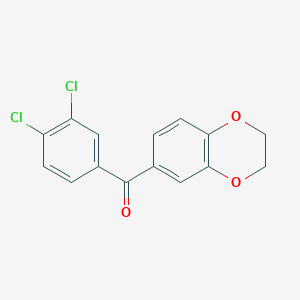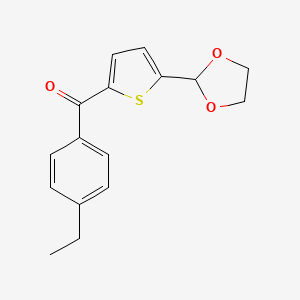
5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene” is an organic compound with the CAS Number: 898778-46-6. Its molecular formula is C16H16O3S and it has a molecular weight of 288.37 . The compound is also known by its IUPAC name [5- (1,3-dioxolan-2-yl)-2-thienyl] (4-ethylphenyl)methanone .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H16O3S/c1-2-11-3-5-12 (6-4-11)15 (17)13-7-8-14 (20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Applications De Recherche Scientifique
Synthesis and Characterization
- Thiophene derivatives, including those related to 5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene, have been synthesized and characterized for various applications. For instance, Coelho et al. (2015) studied the synthesis and characterization of fluorescent nitrobenzoyl polythiophenes, highlighting their electrochemical and fluorescent properties (Coelho et al., 2015).
Molecular Structure and Intermolecular Forces
- The molecular structure and intermolecular forces of thiophene derivatives have been a subject of research, providing insights into the packing structure and functional group effects. Bettencourt‐Dias et al. (2005) explored these aspects in various thiophene derivatives (Bettencourt‐Dias et al., 2005).
Applications in Antimicrobial and Antifungal Agents
- Some thiophene derivatives exhibit promising antimicrobial and antifungal properties. Mabkhot et al. (2017) synthesized new thiophene derivatives and evaluated their antibacterial and antifungal activities, identifying potential as antibacterial and antifungal agents (Mabkhot et al., 2017).
Electrochromic Properties
- Thiophene-based polymers have been investigated for their electrochromic properties, which are crucial for applications in electronic devices. Hu et al. (2019) studied asymmetric structure polymers based on carbazole-EDOT and 2,5–dithienylpyrrole derivatives, examining their electrochromic properties (Hu et al., 2019).
Reaction with Metal Ions
- The reaction of thiophene derivatives with metal ions has been explored, contributing to the understanding of coordination chemistry. Salameh and Tayim (1983) investigated the reaction of 2,5-(Dibenzothiazolin-2-yl)thiophene with various metal ions (Salameh & Tayim, 1983).
Synthesis and Bioassay of Novel Compounds
- Research has also focused on the synthesis of novel compounds combining thiophene with other moieties for potential therapeutic applications. Spoorthy et al. (2021) synthesized new ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates and conducted antimicrobial activity and docking studies (Spoorthy et al., 2021).
Propriétés
IUPAC Name |
[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-(4-ethylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3S/c1-2-11-3-5-12(6-4-11)15(17)13-7-8-14(20-13)16-18-9-10-19-16/h3-8,16H,2,9-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFTSYCMSPCYPFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C2=CC=C(S2)C3OCCO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641949 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Dioxolan-2-YL)-2-(4-ethylbenzoyl)thiophene | |
CAS RN |
898778-46-6 |
Source


|
| Record name | [5-(1,3-Dioxolan-2-yl)-2-thienyl](4-ethylphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-46-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(1,3-Dioxolan-2-yl)thiophen-2-yl](4-ethylphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

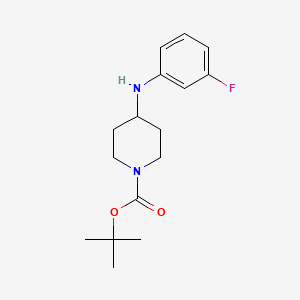
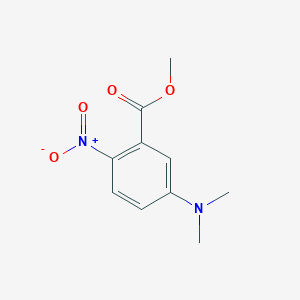
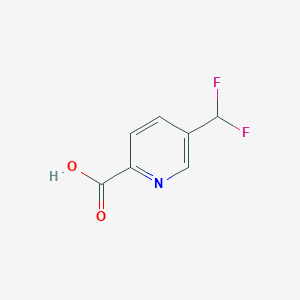

![4-Chloro-2-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1359306.png)

